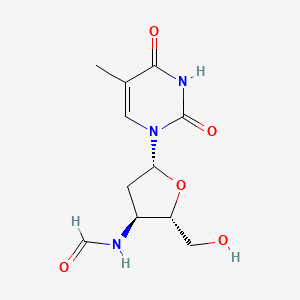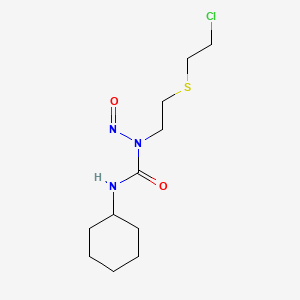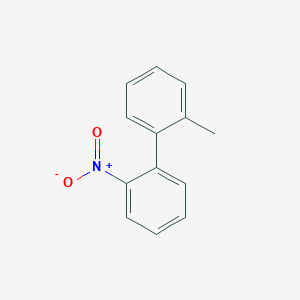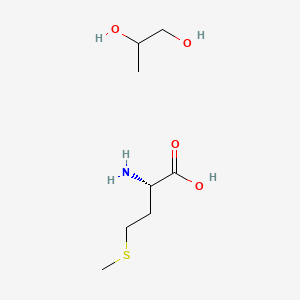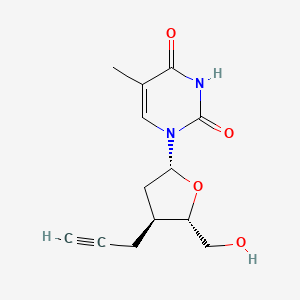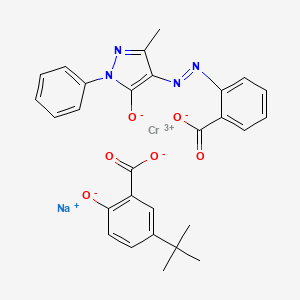
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium is a complex organometallic compound It features a chromate ion coordinated with various organic ligands, including a pyrazole derivative and benzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with the organic ligands under controlled conditions. The reaction may proceed through the following steps:
Ligand Preparation: Synthesis of the organic ligands, such as the pyrazole derivative and benzoate groups, through standard organic synthesis techniques.
Coordination Reaction: Mixing the chromate salt with the prepared ligands in a suitable solvent, often under inert atmosphere to prevent oxidation or other side reactions.
Purification: Isolation and purification of the desired complex through techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction: The chromate ion can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands coordinated to the chromate ion can be substituted with other ligands under appropriate conditions.
Hydrolysis: The compound may hydrolyze in the presence of water, leading to the breakdown of the complex.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of chromium, while substitution reactions may yield new complexes with different ligands.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological systems and interactions at the molecular level.
Industry
Pigments and Dyes: The compound’s chromate component may be used in the production of pigments and dyes.
Corrosion Inhibitors: Potential use in preventing corrosion in industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules. The organic ligands may also interact with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Pyrazole Derivatives: Compounds featuring pyrazole ligands coordinated to various metal ions.
Benzoate Complexes: Complexes with benzoate ligands coordinated to different metal ions.
Uniqueness
This compound is unique due to its specific combination of ligands and the chromate ion, which imparts distinct chemical and physical properties
特性
CAS番号 |
68227-17-8 |
|---|---|
分子式 |
C28H24CrN4NaO6 |
分子量 |
587.5 g/mol |
IUPAC名 |
sodium;5-tert-butyl-2-oxidobenzoate;chromium(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C11H14O3.Cr.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;;/h2-10,22H,1H3,(H,23,24);4-6,12H,1-3H3,(H,13,14);;/q;;+3;+1/p-4 |
InChIキー |
JMTAZVPKLURGHG-UHFFFAOYSA-J |
正規SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC(C)(C)C1=CC(=C(C=C1)[O-])C(=O)[O-].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


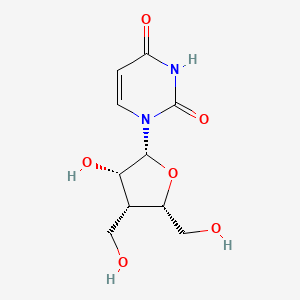
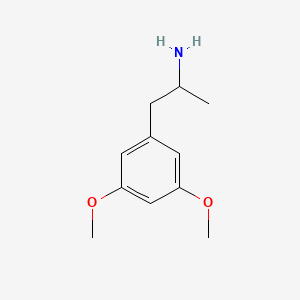
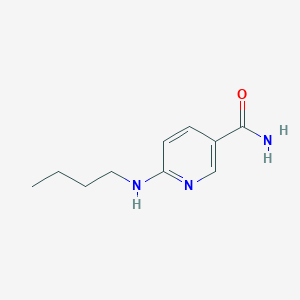
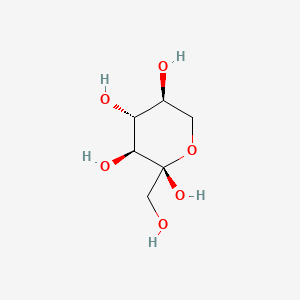
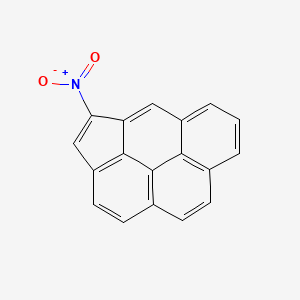
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
